Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-
Description
Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- is a sulfonamide-containing benzamide derivative characterized by a benzothiazole ring substituted with chloro and methyl groups at positions 7 and 4, respectively. The sulfonamide group at position 4 is further modified with a diethylamino moiety.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-4-23(5-2)28(25,26)14-9-7-13(8-10-14)18(24)22-19-21-16-12(3)6-11-15(20)17(16)27-19/h6-11H,4-5H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOXCOFCPZJSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145518 | |
| Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-29-7 | |
| Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904818-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- typically involves multi-step organic reactions. The starting materials often include 7-chloro-4-methyl-2-benzothiazole and diethylamine. The synthesis may involve sulfonylation, amidation, and chlorination reactions under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzothiazole ring or the diethylamino group.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially on the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Benzamide derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research indicates that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cancer-related proteins are under investigation.
Case Study: Anticancer Activity
A recent study evaluated the anticancer activity of benzothiazole derivatives, including variations of benzamide compounds. The findings suggested significant cytotoxicity against various cancer cell lines, with the potential for further development into therapeutic agents.
Synthesis and Derivative Development
The synthesis of Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- typically involves several steps:
- Formation of Benzothiazole Core : Synthesized via cyclization reactions.
- Chlorination and Methylation : Introducing the 7-chloro and 4-methyl substituents.
- Sulfonylation : Adding the diethylamino group through sulfonylation reactions.
These synthetic routes are crucial for producing the compound in sufficient quantities for research and application.
Biological Activities
Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- has demonstrated potential biological activities:
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : Interaction studies suggest binding affinity to various receptors, which could elucidate its mechanism of action.
Mechanism of Action
The mechanism of action for Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or alteration of signal transduction pathways.
Comparison with Similar Compounds
Research Implications
- Synthetic Routes: The target compound’s synthesis could follow sulfonylation protocols analogous to (e.g., coupling 7-chloro-4-methyl-2-benzothiazolylamine with 4-(diethylamino)sulfonylbenzoyl chloride).
- Biological Potential: Benzothiazole-sulfonamide hybrids are under investigation for antitumor activity (e.g., tubulin inhibition) and antimicrobial effects, as seen in structurally related compounds .
Biological Activity
Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- (CAS No. 904818-29-7) is a synthetic compound belonging to the benzamide family. Its unique structure, featuring a benzothiazole moiety and a sulfonamide group, suggests potential biological activities that warrant investigation. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.
- Molecular Formula : C19H20ClN3O3S2
- Molecular Weight : 438.0 g/mol
- Structural Features : The compound includes a chloro-substituted benzothiazole ring and a diethylamino sulfonyl group, which may influence its biological interactions.
Antimicrobial Properties
Research has indicated that benzamide derivatives often exhibit antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various fungal pathogens. While specific data on the compound is limited, its structural analogs have demonstrated significant antifungal properties:
| Compound | Pathogen | Inhibition (%) | EC50 (μg/mL) |
|---|---|---|---|
| 7h | Sclerotinia sclerotiorum | 75% | 11.61 |
| 7h | Botrytis cinereal | 65% | 17.39 |
| 7h | Thanatephorus cucumeris | 70% | 17.29 |
These findings suggest that benzamide derivatives can be optimized for enhanced antifungal activity through structural modifications .
Cytotoxicity and Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, research has shown that certain benzamide compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cell proliferation:
- Mechanism : Inhibition of NADK leads to decreased levels of NADPH, destabilizing DHFR and subsequently reducing cell growth.
- Case Study : In clinical settings, some patients treated with benzamide derivatives exhibited prolonged survival rates, indicating potential therapeutic benefits .
The biological activity of benzamide derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.
- Cell Cycle Disruption : By interfering with DNA synthesis and repair mechanisms, these compounds may induce apoptosis in cancer cells.
- Antimicrobial Action : Structural features allow for interaction with microbial cell membranes or essential metabolic pathways.
Toxicity and Safety
Although many benzamide derivatives show promising biological activities, it is crucial to assess their toxicity profiles. Preliminary studies suggest that while some compounds exhibit low toxicity in vitro, comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic applications .
Current Research and Future Directions
Ongoing research aims to further elucidate the biological activities of benzamide N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-. Future studies should focus on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Clinical Trials : Investigating therapeutic potential in human subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
